molecular formula C14H14O3 B1219717 2-(2-Naphthoxy)propionic acid methyl ester CAS No. 30406-75-8

2-(2-Naphthoxy)propionic acid methyl ester

Cat. No. B1219717
CAS RN: 30406-75-8
M. Wt: 230.26 g/mol
InChI Key: XPUKIATWMAOOFP-UHFFFAOYSA-N
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Description

NOPM is a monocarboxylic acid.

Scientific Research Applications

Conformational Analysis and Enantioseparation

  • 2-Methoxy-2-(1-naphthyl)propionic acid, a compound closely related to 2-(2-Naphthoxy)propionic acid methyl ester, has been utilized for the enantioseparation of secondary alcohols and the determination of stereogenic centers. Studies have shown that the methyl ester of this compound prefers specific conformational arrangements, which are crucial for its application in stereochemical analyses (Matsumoto et al., 2007). Further research confirmed the absolute configurations of similar compounds using NMR analyses, supporting their use in stereochemistry (Ichikawa et al., 2002).

Lipase-Catalyzed Reactions

  • The lipase-catalyzed hydrolysis of naproxen methyl ester, a compound structurally related to 2-(2-Naphthoxy)propionic acid methyl ester, has been investigated to understand substrate-enzyme interactions. This research provides insights into the mechanism of action of enzymes on specific substrates and the structure-activity relationship (SAR), offering potential applications in biocatalysis and pharmaceutical synthesis (Cernia et al., 2002).

Enzymatic Hydrolysis and Ionic Liquids

  • Studies have explored the enzymatic hydrolysis of naproxen methyl ester in different media, including water-saturated ionic liquids. This research highlights the role of media properties, such as polarity and hydrophobicity, on the efficiency and selectivity of enzymatic reactions. Such findings could be applicable to the enzymatic processing of similar compounds, including 2-(2-Naphthoxy)propionic acid methyl ester, for pharmaceutical and chemical synthesis purposes (Xin et al., 2005).

properties

CAS RN

30406-75-8

Product Name

2-(2-Naphthoxy)propionic acid methyl ester

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 2-naphthalen-2-yloxypropanoate

InChI

InChI=1S/C14H14O3/c1-10(14(15)16-2)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3

InChI Key

XPUKIATWMAOOFP-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C(=O)OC)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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